molecular formula C12H9BCl2O2 B13357228 (2,4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid

(2,4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No.: B13357228
M. Wt: 266.9 g/mol
InChI Key: ZVMGGQKDTZVGMR-UHFFFAOYSA-N
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Description

(2,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid is an organoboron compound that features a biphenyl structure with two chlorine atoms and a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid typically involves the Miyaura borylation reaction. This process includes the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods

Industrial production of (2,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for the efficient and scalable production of this compound .

Chemical Reactions Analysis

Types of Reactions

(2,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of (2,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This reactivity is exploited in various applications, including the development of inhibitors for specific enzymes and the creation of functional materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4’-Dichloro-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its biphenyl structure, which provides additional sites for functionalization and enhances its reactivity compared to simpler boronic acids. This makes it a valuable compound in the synthesis of more complex molecules and in applications requiring specific structural features .

Properties

Molecular Formula

C12H9BCl2O2

Molecular Weight

266.9 g/mol

IUPAC Name

[3-chloro-4-(4-chlorophenyl)phenyl]boronic acid

InChI

InChI=1S/C12H9BCl2O2/c14-10-4-1-8(2-5-10)11-6-3-9(13(16)17)7-12(11)15/h1-7,16-17H

InChI Key

ZVMGGQKDTZVGMR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C2=CC=C(C=C2)Cl)Cl)(O)O

Origin of Product

United States

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